1-Demethylcolchicine

Description

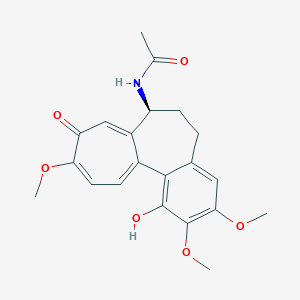

Structure

3D Structure

Properties

IUPAC Name |

N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDJTYPTSDFND-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-68-4 | |

| Record name | 1-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Synthetic Strategies for 1 Demethylcolchicine

Elucidation of Colchicinoid Biosynthetic Pathways

The biosynthesis of colchicinoids, including 1-demethylcolchicine, is a sophisticated process that originates from common amino acid precursors and involves a series of intricate enzymatic reactions.

Origin from Phenethylisoquinoline Precursors (e.g., Autumnaline)

The foundational structure of colchicinoids is derived from the 1-phenethylisoquinoline alkaloid, (S)-autumnaline. nih.govsci-hub.se Research has demonstrated that autumnaline is a key intermediate in the biosynthetic pathway to colchicine (B1669291) and its analogs. psu.edu The biosynthesis begins with the amino acids phenylalanine and tyrosine, which undergo a series of enzymatic steps to form the 1-phenethylisoquinoline scaffold. nih.govsci-hub.se This scaffold then undergoes further modifications to yield autumnaline, setting the stage for the formation of the characteristic tropolone (B20159) ring of colchicinoids. nih.gov The involvement of autumnaline has been confirmed through labeling studies in Colchicum plants, which efficiently incorporate labeled autumnaline into colchicine. psu.edu

Enzymatic Transformations and Nitrogen Tailoring in Plants

The conversion of autumnaline to colchicinoids involves a cascade of enzymatic transformations. A critical step is the oxidative ring-closure of autumnaline, a phenolic coupling reaction catalyzed by a cytochrome P-450 enzyme, which leads to the formation of a dienone intermediate called O-methylandrocymbine. psu.edu This is followed by an unusual oxidative ring expansion to create the distinctive seven-membered tropolone ring that is essential for the biological activity of colchicine and its derivatives. nih.gov

Recent studies have elucidated the complete biosynthetic pathway, identifying several key enzymes from Gloriosa superba. nih.gov The pathway from the 1-phenethylisoquinoline precursor to the tropolone-containing alkaloid N-formyldemecolcine involves a total of 16 enzymes. nih.govsci-hub.se The final steps in the biosynthesis of colchicine involve the tailoring of the nitrogen atom. This includes a sequence of N-demethylation, N-deformylation, and subsequent N-acetylation to yield the final colchicine molecule. nih.govresearchgate.net These late-stage modifications are crucial for the formation of the mature alkaloid. nih.gov

Chemical Synthesis and Semisynthesis of this compound and Its Derivatives

The chemical synthesis and modification of colchicinoids are of significant interest for developing new analogs with potentially improved properties. These strategies often start from naturally occurring colchicine and involve regioselective modifications.

Regioselective Demethylation Protocols

The synthesis of this compound and other demethylated analogs is typically achieved through regioselective demethylation of colchicine. nih.govnih.gov This process involves the selective removal of the methyl group at the C-1 position of the A-ring. Various chemical methods have been developed to achieve this with precision, allowing for the creation of specific demethylated intermediates that can be used for further derivatization. nih.govnih.gov The modification of colchicine through regioselective demethylation has been shown to significantly affect its biological properties. nih.govnih.gov

Derivatization via Esterification, Carbonation, and Alkylation Reactions

Once demethylated, this compound can be further modified through various chemical reactions to create a library of derivatives.

Esterification and Carbonation: A series of novel ester and carbonate derivatives have been synthesized from 1-demethylthiocolchicine, a close analog of this compound. nih.govnih.gov These reactions typically involve reacting the hydroxyl group at the C-1 position with various acyl chlorides or chloroformates in the presence of a base like triethylamine. nih.gov This approach allows for the introduction of a wide range of functional groups, altering the physicochemical properties of the parent molecule. nih.govnih.gov The process of esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. byjus.comyoutube.com

| Derivative Type | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Esters | 1-demethylthiocolchicine | Acyl chlorides, Triethylamine | nih.gov |

| Carbonates | 1-demethylthiocolchicine | Chloroformates, Triethylamine | nih.gov |

Alkylation: Alkylation of the hydroxyl group in demethylated colchicine analogs produces ether derivatives. nih.gov This can be achieved by reacting the demethylated compound with an alkylating agent, such as a methylsulfonate, in the presence of a base. google.com For instance, 3-O-demethylcolchicine can be converted to colchicine through alkylation with a methylating agent. google.com Electrochemical methods have also been developed for the site-selective alkylation of colchicine analogs. researchgate.net

Advanced Synthetic Methodologies for Analogs

More advanced synthetic strategies are being explored to create novel colchicinoid analogs with tailored properties. One such approach involves the development of polymeric prodrugs. For example, a colchicinoid can be coupled to a polymer like methoxy (B1213986) PEG5000 through an ester linkage, creating a prodrug that can be hydrolyzed under physiological conditions. researchgate.net

Biocatalysis represents another advanced methodology for the synthesis of colchicinoid derivatives. mdpi.comnih.gov Enzymes are used to perform specific transformations, such as the selective synthesis of building blocks for more complex molecules. wisc.edu For instance, bacterial strains have been used for the specific bioconversion of colchicinoids to their 3-glycosylated derivatives via their 3-demethyl analogs.

Furthermore, cycloaddition reactions, such as the 1,3-dipolar cycloaddition, are powerful tools for the synthesis of complex heterocyclic compounds and have been applied in the creation of novel molecular scaffolds. rsc.orgmdpi.combeilstein-journals.org These advanced methods open up new avenues for the creation of diverse libraries of this compound analogs for further scientific investigation.

Mechanistic Investigations of 1 Demethylcolchicine at the Cellular and Molecular Level

Microtubule Interaction and Tubulin Binding Dynamics

1-Demethylcolchicine, a metabolite of colchicine (B1669291), exerts its biological effects primarily through interaction with tubulin, the fundamental protein component of microtubules. medchemexpress.com This interaction disrupts the dynamic nature of microtubules, which are crucial for various cellular processes, including cell division, maintenance of cell shape, and intracellular transport. researchgate.netwikipedia.org

This compound functions as a potent inhibitor of tubulin polymerization, a process essential for the formation of microtubules. frontiersin.orgsigmaaldrich.com It binds to soluble tubulin dimers, forming a complex that then incorporates into the growing ends of microtubules. wikipedia.org However, the presence of this this compound-tubulin complex at the microtubule end sterically hinders the addition of subsequent tubulin dimers, effectively halting further microtubule growth. researchgate.netwikipedia.org This disruption of microtubule assembly is a key mechanism of its cellular activity. frontiersin.orgsigmaaldrich.com

The inhibitory effect of colchicine analogues, including this compound, on tubulin polymerization has been a subject of extensive research. The binding prevents the necessary conformational changes that tubulin must undergo to polymerize into a straight protofilament structure required for the microtubule lattice. nih.govplos.org

Table 1: Effect of Colchicine Site Inhibitors on Tubulin Polymerization

| Compound | Mechanism of Action | Cellular Effect |

|---|---|---|

| This compound | Binds to tubulin, preventing polymerization into microtubules. wikipedia.org | Disrupts microtubule dynamics, leading to cell cycle arrest. |

| Colchicine | Inhibits microtubule polymerization by binding to tubulin. medchemexpress.com | Induces mitotic arrest and apoptosis. frontiersin.orgnih.gov |

| Nocodazole | Binds to β-tubulin, suppressing microtubule dynamics. nih.gov | Arrests cells in mitosis. nih.gov |

| Vincristine | Binds to β-tubulin, leading to microtubule depolymerization. nih.gov | Arrests cells in mitosis. nih.gov |

The disruption of microtubule dynamics by this compound leads to a halt in the cell cycle, specifically during mitosis. wikipedia.org Microtubules form the mitotic spindle, a critical structure responsible for the proper segregation of chromosomes into daughter cells during cell division. researchgate.netnih.gov By inhibiting microtubule assembly, this compound prevents the formation of a functional mitotic spindle. wikipedia.org

This disruption activates the mitotic checkpoint, a cellular surveillance mechanism that ensures chromosomes are correctly attached to the spindle before cell division proceeds. nih.gov The presence of unattached chromosomes due to a malformed spindle sends a continuous signal that inhibits the transition from metaphase to anaphase, leading to mitotic arrest. nih.gov Prolonged mitotic arrest can ultimately trigger apoptosis, or programmed cell death. frontiersin.orgembopress.org

This compound binds to the colchicine-binding site located at the interface between the α- and β-tubulin subunits of the tubulin heterodimer. researchgate.netnih.gov This binding is characterized as poorly reversible and induces significant conformational changes in the tubulin molecule. researchgate.net The binding of colchicine itself is known to prevent the tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, instead locking it in a "bent" or "curved" state. nih.govplos.org

The interaction involves hydrophobic interactions between the ligand and various amino acid residues within the binding pocket on the β-tubulin subunit. nih.gov The trimethoxy benzene (B151609) ring (A ring) and the C ring of the colchicine scaffold are both crucial for high-affinity binding. aopwiki.org While the precise crystal structure of this compound bound to tubulin is not as extensively detailed as that of colchicine, it is understood to share a similar binding mode, which includes preventing the straight/curved conformational change essential for polymerization. nih.gov

The tubulin protein family comprises several isotypes of both α- and β-tubulin, which exhibit tissue-specific expression and can influence microtubule dynamics and drug sensitivity. aopwiki.org Studies on colchicine and its analogues have revealed differential binding affinities for various tubulin isotypes. plos.orgnih.gov For instance, research on a colchicine analogue, DAMA-colchicine, demonstrated varying binding free energies for αβII, αβIII, and αβIV tubulin isotypes, with αβIV showing the highest binding affinity. plos.orgnih.gov

This differential affinity is attributed to variations in the amino acid residues within the colchicine-binding pocket of different β-tubulin isotypes. plos.orgnih.gov These residue differences can affect the bonding interactions and the precise orientation of the ligand within the binding site. plos.org While specific data for this compound's affinity for βVI tubulin is not detailed in the provided results, the principle of isotype-specific binding affinities for colchicine-site inhibitors is well-established. frontiersin.orgplos.org

Table 2: Binding Affinities of DAMA-colchicine for Human Tubulin Isotypes

| Tubulin Isotype | Estimated Binding Free Energy (ΔE_bind) (kcal/mol) | Relative Binding Affinity |

|---|---|---|

| αβII | -56.74 | Intermediate plos.org |

| αβIII | -51.95 | Lowest plos.org |

| αβIV | -64.45 | Highest plos.org |

Modulation of Inflammatory Signaling Pathways

Beyond its effects on microtubules, this compound, like its parent compound colchicine, can modulate inflammatory signaling pathways.

Colchicine is known to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. uniprot.orgnih.govfrontiersin.org The anti-inflammatory action of colchicine is thought to stem from its disruption of microtubule polymerization, which is believed to be necessary for the assembly and activation of the NLRP3 inflammasome. frontiersin.org

The NLRP3 inflammasome is a sensor for a wide range of danger signals, and its activation involves the oligomerization of the NLRP3 protein, recruitment of the adaptor protein ASC, and subsequent activation of caspase-1. nih.govfrontiersin.org By interfering with the microtubule network, colchicine and its derivatives can impede the spatial organization and assembly of these inflammasome components. frontiersin.orguniprot.org While direct studies on this compound's effect on the NLRP3 inflammasome are limited in the search results, its shared mechanism of microtubule disruption with colchicine suggests a similar inhibitory potential on inflammasome formation. medchemexpress.comfrontiersin.org

Attenuation of Interleukin-1β Activation

This compound, a metabolite of colchicine, is implicated in the modulation of inflammatory pathways, including the activation of Interleukin-1β (IL-1β). While direct studies on this compound's specific role are limited, the mechanism of its parent compound, colchicine, offers significant insights. Colchicine has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the secretion of the pro-inflammatory cytokine IL-1β. mdpi.com This inhibition is thought to contribute to its anti-inflammatory effects. mdpi.com The NLRP3 inflammasome is a key player in the innate immune response, and its activation leads to the maturation and release of IL-1β, a potent mediator of inflammation. mdpi.comfrontiersin.org Pathological tau proteins, for instance, have been shown to activate IL-1β through pathways involving MyD88 and the NLRP3-ASC complex in myeloid cells like microglia. uni.lu By potentially interfering with this activation cascade, this compound may contribute to the attenuation of the inflammatory response.

The activation of the NLRP3 inflammasome can be triggered by various stimuli, leading to the production of active caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. plos.org Research has demonstrated that inhibiting the NLRP3 inflammasome can improve insulin (B600854) sensitivity and promote weight loss in certain contexts, highlighting the therapeutic potential of targeting this pathway. mdpi.com

Influence on Neutrophil Function (Adhesion, Degranulation, Migration)

This compound's influence on neutrophil function is another critical aspect of its anti-inflammatory profile, largely understood through the actions of its precursor, colchicine. Colchicine is well-documented to interfere with several neutrophil functions, including adhesion, degranulation, and migration. prescriberpoint.commedikamio.com

Adhesion: Neutrophil adhesion to the endothelium is a crucial step in the inflammatory process, allowing these immune cells to exit the bloodstream and move into tissues. nih.gov Colchicine has been shown to inhibit the adhesion of neutrophils. nih.gov This effect is achieved without altering the expression of the adhesion molecule CD11b on the neutrophil surface. nih.gov

Degranulation: Neutrophils contain various granules filled with antimicrobial and pro-inflammatory proteins. oatext.comnih.gov The release of these contents, known as degranulation, is a key effector function. nih.gov Colchicine has been found to prevent the degranulation of neutrophils, which is thought to be a consequence of its disruptive effect on microtubules. fda.gove-lactancia.org However, some studies suggest that colchicine's effect on degranulation may not be solely mediated by its action on the microtubule network. nih.gov

Migration: The directional movement of neutrophils towards a site of inflammation, a process called chemotaxis, is essential for their function. plos.org Colchicine is known to inhibit neutrophil migration. nih.govnih.gov This is believed to occur through the disruption of microtubule formation, which is critical for cell motility. nih.govnih.gov By impairing the mechanical properties of neutrophils, colchicine can impede their movement through confined spaces. nih.gov

| Neutrophil Function | Effect of Colchicine | Underlying Mechanism |

|---|---|---|

| Adhesion | Inhibition | Does not affect CD11b expression nih.gov |

| Degranulation | Inhibition | Disruption of microtubules fda.gove-lactancia.org |

| Migration | Inhibition | Disruption of microtubule formation and altered cell mechanics nih.govnih.gov |

Other Identified Molecular and Cellular Targets

Research on Protein Synthesis Inhibition

This compound has been identified as a potent inhibitor of protein synthesis. biosynth.com This inhibitory action makes it a valuable tool in research for studying peptides and proteins. biosynth.com The process of protein synthesis, or translation, is a fundamental cellular process where genetic information encoded in messenger RNA (mRNA) is used to build proteins. ceitec.eu This process involves ribosomes, which are complex molecular machines that read the mRNA sequence and assemble the corresponding chain of amino acids. ceitec.eu Inhibitors of protein synthesis can act at various stages of this process, and their effects can lead to a global reduction in protein production within the cell. patsnap.com For instance, some inhibitors target the elongation phase, preventing the ribosome from moving along the mRNA and adding new amino acids to the growing polypeptide chain. patsnap.com

Investigations into Ion Channel Activity in Neuronal Systems

Research has explored the use of this compound in studying ion channels within the central nervous system. biosynth.com Ion channels are proteins that form pores in cell membranes, allowing the passage of specific ions. nih.govmsu.edu In neurons, these channels are fundamental for generating electrical signals, such as action potentials, which are responsible for nerve impulses. physio-pedia.comtmc.edu this compound has been shown to bind to receptor sites on cells, leading to the inhibition of ion channel activity. biosynth.com This inhibition results in decreased nerve impulses in neurons. biosynth.com The flow of ions like sodium, potassium, calcium, and chloride across the neuronal membrane is crucial for various physiological processes, including neurotransmitter release and muscle contraction. nih.gov Different types of ion channels, such as voltage-gated and ligand-gated channels, play distinct roles in neuronal function. msu.eduphysio-pedia.com

Interaction with Cytochrome P450 Enzymes and Metabolic Downregulation

This compound is a known metabolite of colchicine, formed through the action of cytochrome P450 enzymes, specifically CYP3A4. svelic.sedrugbank.com The cytochrome P450 system is a family of enzymes primarily located in the liver that are responsible for the metabolism of a wide variety of drugs and other foreign substances. nih.gov The metabolism of colchicine by CYP3A4 leads to the formation of two major metabolites, 2-demethylcolchicine (B602061) and 3-demethylcolchicine, and a minor metabolite, 10-O-demethylcolchicine. drugbank.comscribd.com

Studies have shown that this compound itself does not appear to have an effect on several P450 isoforms, including CYP1A2, 2A6, 3A4, 2C9/19, and 2E1. scispace.com This suggests that while it is a product of P450 metabolism, it may not significantly induce or inhibit these enzymes. The interaction of drugs with the cytochrome P450 system is clinically important, as it can lead to drug-drug interactions that may alter the efficacy or toxicity of co-administered medications. nih.gov

| Parent Compound | Metabolizing Enzyme | Resulting Metabolites |

|---|---|---|

| Colchicine | CYP3A4 svelic.sedrugbank.com | 2-demethylcolchicine (major) drugbank.comscribd.com |

| 3-demethylcolchicine (major) drugbank.comscribd.com | ||

| 10-O-demethylcolchicine (minor) drugbank.comscribd.com |

Structure Activity Relationship Sar Studies of 1 Demethylcolchicine and Its Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of colchicinoids is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups on their A, B, and C rings.

The trimethoxyphenyl A-ring and the tropolone (B20159) C-ring are fundamental for the high-affinity binding of colchicine (B1669291) and its analogs to tubulin. mdpi.comaopwiki.orgcalonmedical.com The three methoxy (B1213986) groups on the A-ring are all implicated in this high-affinity interaction. aopwiki.org Specifically, the A-ring is responsible for anchoring the molecule to tubulin, while the C-ring modulates the inhibitory effect. nih.gov The methoxy groups on both the A and C rings are considered crucial for tubulin binding. mdpi.comclockss.org

Studies have shown that the selective removal of methoxy groups at positions 2 or 3 on the A-ring results in a moderate decrease in binding affinity. However, the removal of the 4-methoxy group leads to a more significant reduction in binding strength, suggesting it may act as a key attachment point. nih.gov While these methoxy groups are vital for tubulin interaction, modifications to them have been observed to modulate cellular toxicity without impacting interaction with P-glycoprotein, a protein associated with multidrug resistance. clockss.org Any alteration to the C-1, C-2, and C-10 positions of the A-ring can lead to a complete loss of binding activity. calonmedical.com

The C-ring of colchicine engages in van der Waals interactions with specific amino acid residues within the tubulin protein. aopwiki.org The carbonyl group on the C-ring acts as a hydrogen bond acceptor, further stabilizing the complex. aopwiki.org Replacing the C-ring with a standard benzene (B151609) ring can be done without a loss of activity. mdpi.com

The tropolone ring (C-ring) is a characteristic feature of colchicine and its derivatives. tum.de The relative positions of the methoxy group at C-10 and the ketone at C-9 are critical for tubulin binding. researchgate.net Swapping these two groups results in inactive compounds. mdpi.com The tropolone ring's oxygen atoms are believed to be key to controlling the inhibition of tubulin self-assembly. nih.gov

Regioselective demethylation, the removal of a specific methyl group from the colchicine scaffold, has been shown to significantly affect the biological properties of the resulting analogs. acs.orgresearchgate.netresearcher.lifenih.gov Demethylation at the C-3 position of the A-ring, for instance, results in a compound with significantly lower toxicity compared to the parent molecule, while retaining antitumor activity comparable to thiocolchicine (B1684108). calonmedical.com

Subsequent substitutions at the newly formed hydroxyl groups can further modulate the compound's efficacy. For example, converting the hydroxyl groups of demethylated analogs back into ethers or esters can influence their biological activity. semanticscholar.orgresearchgate.net The introduction of larger substituents, such as ester or carbonate moieties, in place of the methoxy groups can alter the molecule's physicochemical properties and its interaction with biological targets. semanticscholar.orgresearchgate.net These modifications can affect factors like hydrogen bonding potential and solubility, which are crucial for drug efficacy. nih.govsemanticscholar.orgresearchgate.net

Comparative Analysis of Colchicinoid Derivatives

To further understand the nuances of SAR in this class of compounds, it is insightful to compare the profiles of different derivatives.

1-Demethylcolchicine and 10-O-demethylcolchicine (colchiceine) are two important demethylated analogs of colchicine. Colchiceine (B1669290) is characterized by significantly lower toxicity than colchicine. semanticscholar.org This reduced toxicity may be attributed to the replacement of the C10-methoxy group with a hydroxyl group, which can lead to tautomerization and reduced tubulin binding. clockss.org The free hydroxyl group in colchiceine may, however, enhance its binding to the cell walls of pathogens, leading to better bacteriostatic and antifungal activity compared to colchicine. semanticscholar.org

In contrast to the C-10 demethylation seen in colchiceine, demethylation at other positions, such as C-1, also alters the biological profile. The introduction of a hydroxyl group at C-1 increases the number of hydrogen bond donor sites, which can affect solubility and interactions with biological targets. semanticscholar.org

Thiocolchicine, where the C-10 methoxy group is replaced by a thiomethyl group, is more stable and exhibits a higher binding affinity for tubulin and lower toxicity compared to colchicine. semanticscholar.org This modification reduces the tendency for isomerization, a process that can inactivate colchicine. semanticscholar.org

Demethylation of thiocolchicine at the C-1, C-2, or C-3 positions generally leads to a lower binding ability to tubulin and reduced toxicity. semanticscholar.org Specifically, 1-demethylthiocolchicine has been synthesized and studied for its antiproliferative properties. nih.govsemanticscholar.orgresearchgate.net The substitution of the hydroxyl group at the C-1 position in 1-demethylthiocolchicine with ester or carbonate groups has been explored to create novel derivatives with potentially improved biological profiles. nih.govsemanticscholar.orgresearchgate.net These modifications at the C-1 position provide a means to control properties like hydration affinity and solubility. nih.govsemanticscholar.orgresearchgate.net Exhaustive demethylation of thiocolchicine analogs can completely alter their biological activity, shifting them from tubulin inhibitors to topoisomerase II inhibitors. acs.org

Computational and In Silico Approaches in SAR Research

Computational methods are integral to modern drug discovery, providing powerful tools to investigate structure-activity relationships (SAR) at a molecular level. For this compound and its analogs, in silico approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been instrumental in elucidating the structural basis of their interaction with tubulin and in guiding the design of new derivatives with improved properties.

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound analogs to the colchicine binding site on the β-tubulin subunit. These studies provide critical insights into the binding energetics and key molecular interactions that stabilize the ligand-protein complex.

Research has shown that modifications to the colchicine scaffold significantly influence binding affinity and conformation within the tubulin pocket. For instance, docking studies on various colchicine derivatives have been performed to predict their binding energies and interaction modes. nih.govrsc.org Molecular dynamics simulations are often coupled with docking to analyze the stability of the predicted binding poses. medjchem.com

A key finding from docking studies is the critical role of the trimethoxyphenyl A-ring and the tropolone C-ring of the colchicine scaffold in tubulin binding. tandfonline.comnih.gov The A-ring typically anchors deep within a hydrophobic pocket of β-tubulin, while the C-ring establishes crucial interactions near the interface with the α-tubulin subunit. The acetamido group on the B-ring also contributes to binding, and modifications here can alter binding kinetics and affinity. tandfonline.com

In one study, a series of novel pyrrole-based carboxamides were designed as tubulin inhibitors targeting the colchicine-binding site. Molecular docking predicted strong binding affinities, with the most potent compounds, CA-61 and CA-84, showing binding energies of -9.390 kcal/mol and -9.910 kcal/mol, respectively. mdpi.com The docking poses revealed specific hydrogen bond interactions with key residues in the binding site, such as Thr179, Lys254, and Thr353 of β-tubulin, which were deemed responsible for their high potency. mdpi.com Similarly, docking of DAMA-colchicine, an analog of colchicine, into the tubulin structure (1SA0) yielded a binding energy of -10.70 kcal/mol. binghamton.edu

These computational predictions are invaluable for rational drug design, allowing for the pre-screening of virtual compounds and prioritizing the synthesis of derivatives with the highest predicted affinity and most favorable interactions. However, it is noteworthy that X-ray crystallography studies have sometimes corrected binding modes that were initially predicted by molecular docking, highlighting the importance of experimental validation. nih.gov

| Compound/Analog | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| DAMA-colchicine | Tubulin (1SA0) | -10.70 | Not specified | binghamton.edu |

| CA-61 | Tubulin | -9.390 | THR 179 (B), THR 353 (B) | mdpi.com |

| CA-84 | Tubulin | -9.910 | LYS 254 (B), ASN 101 (A) | mdpi.com |

| Colchicine Derivatives | βI-tubulin | Up to -8.70 | Not specified | nih.gov |

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of compounds with their biological activities. In the context of this compound analogs, QSAR studies aim to develop predictive models that can forecast the tubulin-inhibitory activity of novel derivatives based on their physicochemical properties, encoded as molecular descriptors.

Various QSAR approaches, particularly three-dimensional QSAR (3D-QSAR), have been applied to inhibitors of the colchicine binding site. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. rsc.org These techniques generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are predicted to enhance or diminish biological activity.

For example, a CoMFA study was conducted on a series of colchicine analogs with modifications at the C-10 position (the position of demethylation in colchiceine). The goal was to create a predictive QSAR model to guide the synthesis of new analogs. binghamton.edu The resulting model provided a visual tool to assess the steric and electrostatic fields of the theoretical binding pocket, indicating a sterically allowed region near the C-10 position. binghamton.edu

Another study developed a predictive QSAR model for a diverse set of 213 compounds that bind to the colchicine site, using multiple linear regression (MLR). ejmo.org The model was built using significant molecular descriptors including Burden modified eigenvalues, autocorrelation, and topological distance matrix descriptors. ejmo.org The statistical robustness of such models is critical and is evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.5) indicates good predictive ability. For instance, a 3D-QSAR study on styrylquinoline analogs targeting the colchicine site yielded a model with an R² of 0.8624 and a q² of 0.6707, indicating a statistically significant and predictive model. medjchem.comtandfonline.com

The insights gained from QSAR models are powerful for lead optimization. By analyzing the descriptors and contour maps, medicinal chemists can identify which structural modifications are most likely to improve the tubulin-inhibitory activity of this compound analogs before undertaking their synthesis, thus streamlining the drug discovery process. tandfonline.com

| QSAR Study Subject | QSAR Method | Key Findings/Model Statistics | Reference |

| Colchicine Analogs (C-10 modified) | CoMFA | A linear model with good predictive ability was obtained. Identified a sterically allowed region near the C-10 position. | binghamton.edu |

| Styrylquinoline Analogs | Atom-based 3D-QSAR | The selected model had high statistical significance (R² = 0.8624, Q² = 0.6707). Contour plots revealed key chemical features for tubulin inhibition. | medjchem.comtandfonline.com |

| Diverse Colchicine Site Inhibitors (213 compounds) | MLR | Developed a predictive model using descriptors like Burden modified eigenvalues and autocorrelation. (R²adjusted = 0.7895, Q²CV = 0.7657) | ejmo.org |

| Colchicine Derivatives (61 compounds) | Topomer CoMFA | A stable and effective model was built (q² = 0.737, r² = 0.922) and used to design 15 new inhibitors with high predicted activity. | tandfonline.com |

| Combretastatin-like Analogs | 5D-QSAR | A highly predictive model for compounds binding to the colchicine site was developed by combining datasets of different analog series. | nih.gov |

Pharmacokinetic Research in Preclinical Contexts

Absorption and Distribution Studies in Animal Models and Cellular Systems

Preclinical research into the absorption and distribution of novel compounds relies on a variety of in vivo and in vitro models to predict their behavior in humans. srce.hrnih.gov Animal models, such as rats, mice, and pigs, are frequently used to assess the systemic exposure and tissue distribution of a drug after administration. eupati.eumdpi.com The choice of animal model is crucial and depends on physiological and metabolic similarities to humans. eupati.eu In vitro systems, such as Caco-2 and MDCK cell lines, are employed to investigate intestinal permeability and the potential for active transport mechanisms. srce.hr

For 1-demethylcolchicine, while specific in vivo absorption and distribution data from animal models is not extensively detailed in the provided search results, computational predictions offer some insights. Chemoinformatic analysis predicts a low permeability in the MDCK cell line, a model for the blood-brain barrier, and a high degree of plasma protein binding. neist.res.in The predicted volume of distribution at steady state (VDSS) is relatively low, suggesting that the compound may not distribute extensively into tissues. neist.res.in

Table 1: Predicted Distribution Characteristics of this compound

| Parameter | Predicted Value | System/Model |

| MDCK Permeability | 0.000152061 | Cellular System |

| Blood-Brain Barrier Permeability | 0.295 | Computational Model |

| Plasma Protein Binding | 0.979093 | In vitro prediction |

| Volume of Distribution at Steady State (VDSS) | 0.414 | Computational Model |

This table presents computationally predicted values for the distribution of this compound and is based on chemoinformatic analysis. neist.res.in

Hepatic Metabolism and Metabolite Formation Pathways (e.g., CYP3A4-Mediated Demethylation)

The liver is the primary site of metabolism for many drugs, with the cytochrome P450 (CYP) enzyme system playing a central role. medsafe.govt.nz In vitro studies using human liver microsomes are a standard preclinical method to identify the specific CYP isoforms responsible for a drug's metabolism and to characterize the metabolites formed. srce.hrnih.gov

Research on the parent compound, colchicine (B1669291), provides significant insights into the probable metabolic pathways of this compound. Studies with human liver microsomes have definitively identified CYP3A4 as the major enzyme responsible for the demethylation of colchicine, leading to the formation of 2-demethylcolchicine (B602061) (2DMC) and 3-demethylcolchicine (3DMC). nih.gov The formation of these metabolites shows a strong correlation with CYP3A4 activity. nih.govgoogle.com Chemical inhibition and antibody studies have confirmed that CYP3A4 is the principal catalyst in this biotransformation. nih.gov Given that this compound is a demethylated form of colchicine, it is plausible that it undergoes further metabolism, potentially involving glucuronidation as suggested for other demethylated colchicine analogs. relis.no

Table 2: Role of CYP3A4 in the Metabolism of the Parent Compound, Colchicine

| Study Type | Observation | Implication for Metabolism | Reference |

| Human Liver Microsomes | Formation of 2DMC and 3DMC correlates with CYP3A4 activity. | CYP3A4 is the primary enzyme for demethylation. | nih.govgoogle.com |

| Chemical Inhibition | Inhibitors of CYP3A4 significantly reduce metabolite formation. | Confirms the major role of CYP3A4. | nih.gov |

| Antibody Inhibition | Antibodies against CYP3A4 almost completely block colchicine demethylation. | Provides strong evidence for CYP3A4-mediated metabolism. | nih.gov |

Excretion and Clearance Mechanisms in Preclinical Species

Understanding how a drug and its metabolites are eliminated from the body is crucial for determining its dosing regimen and assessing the risk of accumulation. srce.hr Preclinical studies on excretion and clearance typically involve the analysis of urine and feces in animal models following administration of the compound. nuvisan.com These studies help to identify the primary routes of elimination, whether renal or biliary.

For colchicine, the parent compound, disposition involves both biliary and renal excretion of the unchanged drug. nih.gov A significant portion of colchicine also undergoes hepatic demethylation before being excreted. nih.gov While specific excretion and clearance data for this compound in preclinical species are not available in the provided search results, it is reasonable to infer that its elimination pathways would be similar to those of other colchicine metabolites. This would likely involve a combination of renal and hepatic clearance mechanisms.

Advanced Research Avenues and Future Directions for 1 Demethylcolchicine

Design and Synthesis of Next-Generation Colchicinoid Analogs

The quest to optimize the therapeutic potential of colchicinoids has led to extensive efforts in designing and synthesizing novel analogs based on the 1-demethylcolchicine scaffold. The primary goals of these synthetic endeavors are to enhance tubulin-binding affinity, increase cytotoxicity against cancer cells, and circumvent mechanisms of drug resistance.

A significant area of research involves modifying the core structure to understand and improve biological activity. For instance, a colchicine (B1669291) derivative of N-deacetylcolchicine, was synthesized to study its effect on microtubules in lung cancer cells. dntb.gov.ua This particular analog was found to not only induce microtubule depolymerization but also to stimulate the formation of unique tubulin aggregates and fibrils, a different effect compared to other related compounds. dntb.gov.ua Such findings suggest that specific structural modifications can lead to novel mechanisms of action.

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

To achieve a holistic understanding of how this compound exerts its effects at the cellular level, researchers are turning to integrated "omics" technologies. This suite of high-throughput methods—including transcriptomics, proteomics, and metabolomics—allows for a global survey of the molecular changes induced by the compound.

The integration of metabolomics and transcriptomics has proven to be a powerful strategy for discovering new bioactive secondary metabolites and understanding their production pathways. researchgate.net For example, a combined transcriptomic and metabolomic analysis of Gloriosa superba, a plant that produces colchicine alkaloids, led to the near-complete elucidation of the colchicine biosynthetic pathway. sci-hub.senih.gov This research identified key enzymes and genes involved in producing precursors like N-formyldemecolcine, providing a genetic roadmap for its synthesis. sci-hub.senih.gov Such studies are foundational for potentially bioengineering the production of this compound and related compounds. nih.gov

These omics approaches are not limited to biosynthesis but are also applied to understand the compound's pharmacological effects. By analyzing the full spectrum of changes in genes, proteins, and metabolites in cells treated with this compound, scientists can construct detailed models of its mechanism of action. This can reveal novel cellular targets and pathways affected by the drug, offering a more comprehensive picture than traditional methods. mdpi-res.comresearchgate.net

Innovative Delivery Systems for Enhanced Biological Efficacy in Research Models

A significant hurdle in translating the potent in vitro activity of colchicinoids into effective in vivo models is their potential for systemic toxicity. To overcome this, researchers are developing innovative drug delivery systems designed to target the compound specifically to diseased tissues, thereby enhancing its efficacy while minimizing side effects.

Liposomes, which are microscopic vesicles made of a lipid bilayer, have emerged as a highly promising platform for delivering colchicinoids. nih.govmdpi.com They can encapsulate hydrophobic compounds, improving their solubility and altering their distribution in the body. researchgate.net Researchers have developed enzyme-responsive liposomes that incorporate colchicinoid prodrugs. nih.govacs.org These liposomes are designed to release their active payload in response to specific enzymes, such as phospholipase A2, which are often found at elevated levels in pathological environments like tumors. nih.govacs.org

Recent advancements include the creation of dual-targeting liposomes, which can recognize and bind to multiple types of receptors on cancer cells, and stimuli-responsive systems that release the drug in response to local triggers like pH or temperature changes. nih.govacs.org Studies have shown that liposomal formulations of colchicinoid analogs can be as potent as the free drug, with the added benefit of controlled release and targeted delivery. researchgate.net These sophisticated nanocarriers hold the potential to improve the therapeutic index of this compound and its derivatives in preclinical research.

Table 1: Examples of Innovative Delivery Systems for Colchicinoids

| Delivery System Type | Design Principle | Potential Advantage in Research Models |

| Enzyme-Responsive Liposomes | Incorporate colchicinoid prodrugs that are released by specific enzymes (e.g., phospholipase A2) elevated in diseased tissues. nih.govacs.org | Targeted drug release at the site of pathology, potentially reducing systemic toxicity. nih.gov |

| Dual-Targeting Liposomes | Liposome surface is decorated with two different ligands to target multiple cell surface receptors. nih.govacs.org | Increased specificity and drug delivery to target cells, potentially overcoming resistance. nih.gov |

| Lipophilic Prodrug Formulations | Colchicinoid analogs are modified to be more lipid-soluble and are then encapsulated in liposomes. researchgate.net | Enhanced loading capacity within liposomes and improved cellular uptake. researchgate.net |

Computational Biology and Artificial Intelligence in Drug Discovery and Optimization

Computational tools and artificial intelligence (AI) are revolutionizing the process of drug discovery, and their application to this compound and its analogs is a burgeoning field of research. These methods accelerate the design and optimization of new compounds by predicting their behavior and interactions at a molecular level.

Molecular docking is a key computational technique used to simulate the binding of a ligand, such as a this compound analog, to its protein target, tubulin. researchgate.nettdx.cat By calculating the most likely binding pose and affinity, docking studies help researchers understand the crucial interactions that determine a compound's activity. researchgate.netacs.org This information is invaluable for rationally designing new derivatives with improved binding characteristics. For example, docking studies have been used to analyze how different substituents on the colchicinoid scaffold influence interactions within the colchicine binding site on tubulin. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. 3D-QSAR and pharmacophore modeling can identify the key chemical features required for a molecule to be active. ugd.edu.mk These models are built by analyzing a series of compounds with known activities and can then be used to predict the potency of virtual, yet-to-be-synthesized molecules. This allows for the rapid in silico screening of large chemical libraries, prioritizing the most promising candidates for synthesis and laboratory testing, thereby streamlining the discovery pipeline. ugd.edu.mk

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 1-Demethylcolchicine in complex biological matrices?

- Methodological Guidance : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantification. Ensure method validation includes specificity, linearity, accuracy, precision (intra- and inter-day), and limits of detection/quantification (LOD/LOQ). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) should be employed. Always compare spectral data with authenticated reference standards and report purity thresholds (e.g., ≥95%) .

Q. How should researchers design experiments to synthesize this compound with high reproducibility?

- Methodological Guidance : Follow a stepwise protocol:

Starting Materials : Use colchicine as a precursor, citing its source and purity.

Demethylation Reaction : Optimize reaction conditions (e.g., temperature, solvent, catalyst) via fractional factorial design to identify critical variables.

Purification : Employ column chromatography with silica gel, monitoring fractions via thin-layer chromatography (TLC).

Characterization : Report melting point, optical rotation, and spectroscopic data (IR, NMR, HRMS). Include negative controls (e.g., unreacted colchicine) to confirm reaction completion .

Q. What criteria should be used to assess the purity and stability of this compound in long-term pharmacological studies?

- Methodological Guidance :

- Purity : Use HPLC-UV/Vis with a C18 column and isocratic elution (e.g., acetonitrile:water 60:40). Validate against degradation products (e.g., oxidation byproducts).

- Stability : Conduct accelerated stability testing under varying pH, temperature, and light exposure. Use Arrhenius kinetics to predict shelf life. Report deviations ≥5% from initial purity as significant .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Guidance :

Meta-Analysis : Apply the Cochrane systematic review framework to aggregate data from peer-reviewed studies. Calculate heterogeneity statistics (e.g., I² >50% indicates substantial inconsistency) .

Sensitivity Analysis : Stratify studies by cell type (e.g., cancer vs. normal), exposure time, and dosage. Use random-effects models to account for between-study variance.

Experimental Replication : Design a standardized assay (e.g., MTT viability test) across multiple labs to isolate protocol-driven variability .

Q. What experimental strategies can differentiate this compound’s mechanism of action from its parent compound, colchicine, in microtubule disruption assays?

- Methodological Guidance :

- Comparative Binding Studies : Use fluorescence anisotropy with purified tubulin to measure dissociation constants (Kd). Compare inhibition curves under identical buffer conditions.

- Structural Dynamics : Perform molecular dynamics simulations to analyze binding site interactions (e.g., hydrogen bonding with β-tubulin residues). Validate with cryo-EM if discrepancies arise.

- Phenotypic Profiling : Quantify mitotic arrest duration in synchronized cell lines using live-cell imaging. Report differences in IC₅₀ values with 95% confidence intervals .

Q. How should researchers address variability in pharmacokinetic (PK) profiles of this compound observed across preclinical species?

- Methodological Guidance :

Physiologically Based PK (PBPK) Modeling : Integrate species-specific parameters (e.g., hepatic clearance, plasma protein binding) to predict absorption-distribution-metabolism-excretion (ADME) profiles.

Cross-Species Comparative Studies : Administer equimolar doses in rodents and non-rodents (e.g., dogs), collecting plasma samples at fixed intervals. Use non-compartmental analysis (NCA) to calculate AUC, t₁/₂, and Cmax.

Covariate Analysis : Identify covariates (e.g., cytochrome P450 activity) contributing to variability using multivariate regression .

Data Contradiction and Synthesis

Q. What statistical approaches are recommended for reconciling conflicting cytotoxicity data in this compound studies?

- Methodological Guidance :

- Bayesian Hierarchical Modeling : Account for inter-study variability by pooling data into a hierarchical model with study-specific random effects.

- Outlier Detection : Apply Grubbs’ test or Rosner’s test to identify and exclude extreme values.

- Dose-Response Alignment : Normalize data to a common scale (e.g., % inhibition relative to positive controls) to reduce assay-specific bias .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.